molecular formula C18H12Cl2F3N3O2S B2583082 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226444-99-0

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2583082
CAS No.: 1226444-99-0
M. Wt: 462.27
InChI Key: NENCSWZFQQDOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted imidazole derivative featuring a 3,4-dichlorophenyl group at the 5-position of the imidazole core and a 4-(trifluoromethoxy)phenyl group at the 1-position. The thioacetamide moiety at the 2-position introduces sulfur-based functionality, which may enhance binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O2S/c19-13-6-1-10(7-14(13)20)15-8-25-17(29-9-16(24)27)26(15)11-2-4-12(5-3-11)28-18(21,22)23/h1-8H,9H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENCSWZFQQDOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of imidazole and thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H15Cl2F3N4O2S2C_{22}H_{15}Cl_{2}F_{3}N_{4}O_{2}S_{2}, with a molecular weight of 559.4 g/mol. Its structure features a dichlorophenyl group and a trifluoromethoxyphenyl group linked through an imidazole ring and a thioacetamide moiety.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities.

  • Cytotoxicity Studies :
    • A study conducted by Alam et al. (2020) demonstrated that derivatives of 1,3,4-thiadiazole show considerable cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The most active compounds had IC50 values ranging from 4.27 µg/mL to lower concentrations depending on the substituents on the phenyl rings .
    • In another investigation, a related thiadiazole derivative showed significant activity against breast cancer (MDA-MB-231) with an IC50 value of 9 µM, indicating that structural modifications can enhance anticancer potency .
  • Mechanisms of Action :
    • The mechanisms by which these compounds exert their anticancer effects include induction of apoptosis, inhibition of cell proliferation, and interference with cancer cell signaling pathways. For instance, molecular docking studies suggest potential hydrogen bonding interactions between these compounds and key proteins involved in cancer progression .

Selectivity for Cancer Cells

Studies have also highlighted the selectivity of these compounds towards cancer cells over normal cells. For example, certain derivatives demonstrated high cytotoxicity against cancer cells while exhibiting minimal toxicity to normal fibroblasts and hepatocytes . This selectivity is crucial for minimizing side effects during therapeutic applications.

Data Summary

Activity Cell Line IC50 Value Reference
Anticancer ActivitySK-MEL-24.27 µg/mLAlam et al.
Anticancer ActivityMDA-MB-2319 µMAliabadi
CytotoxicityA549VariesAlam et al.
SelectivityNormal FibroblastsMinimal toxicityAlam et al.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study 1 : A study reported the synthesis and evaluation of thiadiazole derivatives showing promising anticancer activity against various human carcinoma cell lines including prostate (PC3) and glioblastoma (U87). The best-performing compound exhibited an IC50 value significantly lower than standard chemotherapeutics like Imatinib .
  • Case Study 2 : Another investigation focused on the structure–activity relationship (SAR) of thiadiazole derivatives revealed that modifications at specific positions greatly influenced their cytotoxic efficacy against colon cancer cell lines (HT29) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s dichlorophenyl and trifluoromethoxy groups contribute to its lipophilicity and metabolic stability. Comparisons with analogs from the evidence reveal:

Compound Name/ID Substituents (Position) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 3,4-Cl₂C₆H₃ (5), CF₃O-C₆H₄ (1) Not reported Not available in evidence
Compound 9c 4-BrC₆H₄ (thiazole) 198–200 IR: 1675 cm⁻¹ (C=O), ¹H NMR: δ 8.2 (s)
Compound 5 4-FC₆H₄ (thiazole, pyrazole) 210–212 ¹H NMR: δ 7.8 (d, J=8.4 Hz, aromatic)
1-(3-Cl-4-FC₆H₃)-imidazole 3-Cl-4-FC₆H₃ (imidazole) 185–187 IR: 1600 cm⁻¹ (C=N), ¹³C NMR: δ 145 (C)
  • Thermal Stability : Higher melting points in fluorinated analogs (e.g., Compound 5 ) suggest that electron-withdrawing groups (e.g., Cl, F) improve crystalline packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.